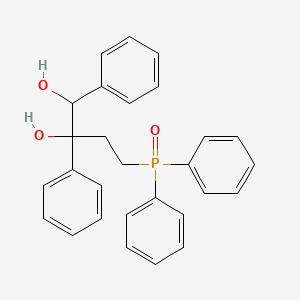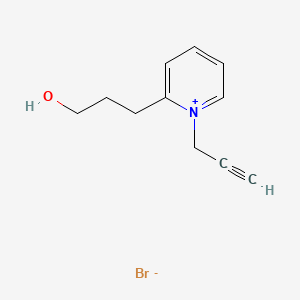
2-gamma-Hydroxypropyl-N-propargyl pyridinium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-gamma-Hydroxypropyl-N-propargyl pyridinium bromide is a pyridinium salt known for its diverse applications in various fields, including chemistry, biology, and medicine. Pyridinium salts are structurally diverse and are commonly found in many natural products and bioactive pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-gamma-Hydroxypropyl-N-propargyl pyridinium bromide typically involves the nucleophilic substitution of propargyl bromide with a suitable pyridinium precursor. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate in a solvent like dimethylformamide (DMF) or ethanol .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as phosphomolybdic acid supported on silica gel can enhance the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions: 2-gamma-Hydroxypropyl-N-propargyl pyridinium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced pyridinium derivatives.
Substitution: Nucleophilic substitution reactions are common, where the propargyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products: The major products formed from these reactions include various substituted pyridinium salts, which can have different functional groups depending on the reagents used .
Aplicaciones Científicas De Investigación
2-gamma-Hydroxypropyl-N-propargyl pyridinium bromide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role as an anti-cholinesterase inhibitor, which could be useful in treating neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of 2-gamma-Hydroxypropyl-N-propargyl pyridinium bromide involves its interaction with molecular targets such as enzymes and receptors. The propargyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. This is particularly relevant in its role as an anti-cholinesterase inhibitor, where it binds to the active site of the enzyme, preventing the breakdown of acetylcholine .
Comparación Con Compuestos Similares
- 2-(3-Hydroxypropyl)-1-methylpyridinium bromide
- 2-(3-Hydroxypropyl)-1-ethylpyridinium bromide
- 2-(3-Hydroxypropyl)-1-butylpyridinium bromide
Uniqueness: 2-gamma-Hydroxypropyl-N-propargyl pyridinium bromide is unique due to the presence of the propargyl group, which imparts distinct reactivity and biological activity compared to other similar compounds. The propargyl group allows for specific interactions with enzymes and receptors, making it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
13434-20-3 |
|---|---|
Fórmula molecular |
C11H14BrNO |
Peso molecular |
256.14 g/mol |
Nombre IUPAC |
3-(1-prop-2-ynylpyridin-1-ium-2-yl)propan-1-ol;bromide |
InChI |
InChI=1S/C11H14NO.BrH/c1-2-8-12-9-4-3-6-11(12)7-5-10-13;/h1,3-4,6,9,13H,5,7-8,10H2;1H/q+1;/p-1 |
Clave InChI |
UNXJABUFCNQFHF-UHFFFAOYSA-M |
SMILES canónico |
C#CC[N+]1=CC=CC=C1CCCO.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Oxo{tris[(trimethylsilyl)methyl]}-lambda~5~-phosphane](/img/structure/B14706973.png)
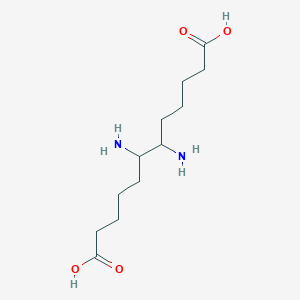
![1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-1-ylurea](/img/structure/B14706976.png)
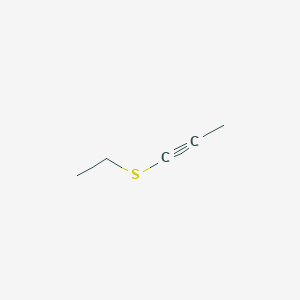
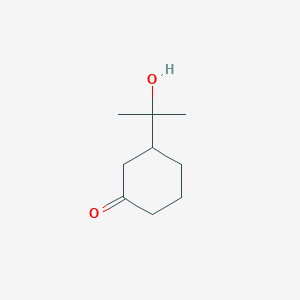
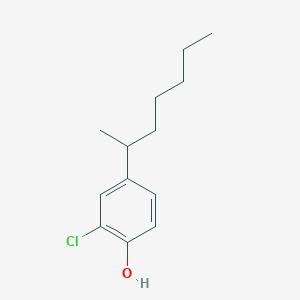
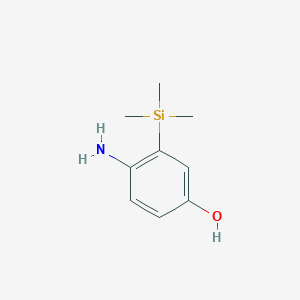
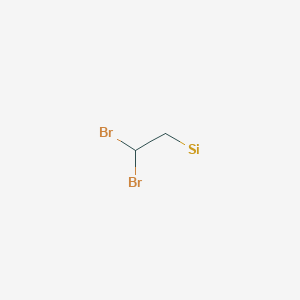

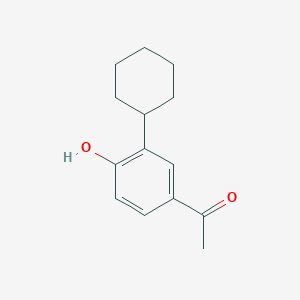

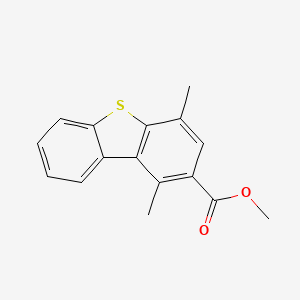
![3,7-Bis-(toluene-4-sulfonyl)-1,3,5,7-tetraaza-bicyclo[3.3.1]nonane](/img/structure/B14707050.png)
